Nickel;sulfanylidenenickel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nickel subsulfide is a sulfide of nickel. Nickel is a chemical compound with the atomic number 28. It is found abundantly in nature in laterite ore minerals, such as limonite, garnierite, and pentlandite. Nickel has a biological role and is found in certain enzymes, including urease, hydrogenase, methylcoenzyme M reductase, and carbon monoxide dehydrogenase. (L40, L41)

科学研究应用

Catalytic Applications

Nickel complexes, including those with sulfanylidenenickel structures, are increasingly utilized as catalysts in organic synthesis.

-

C–N Bond Formation : A notable application is in the nickel-catalyzed formation of C–N bonds between sulfonamides and aryl electrophiles. This method facilitates the synthesis of N-aryl and N-heteroaryl sulfonamides, which are critical motifs in drug discovery. The process employs an energy-transfer mechanism that enhances the efficiency of bond formation under mild conditions .

Substrate Type Yield (%) Conditions Electron-rich aryl halides 66–98% NiCl₂·glyme, TMG base Heteroaryl halides 49–90% Same conditions Alkyl sulfonamides 41–99% Same conditions - Late-stage Functionalization : The catalytic properties of nickel sulfanylidenenickel also extend to late-stage functionalization of complex molecules, allowing for efficient modifications without extensive protective group strategies .

Antimicrobial Applications

The antimicrobial activity of nickel complexes has been a focal point in pharmaceutical research. Studies have demonstrated that nickel sulfanylidenenickel derivatives exhibit significant antibacterial properties against various strains of bacteria.

-

Antibacterial Activity : Research indicates that nickel complexes formed with sulphanilamide-based Schiff bases show promising antibacterial effects, particularly against gram-negative bacteria like E. coli and Pseudomonas aeruginosa. The synthesized nanoparticles from these complexes demonstrated effective inhibition zones in agar diffusion tests .

Bacterial Strain Inhibition Zone (mm) E. coli 15 P. aeruginosa 18

Materials Science

Nickel sulfanylidenenickel compounds are also explored for their potential applications in materials science, particularly in nanotechnology.

- Nanoparticle Synthesis : The thermal decomposition of nickel Schiff base complexes leads to the formation of nickel oxide (NiO) nanoparticles, which are characterized by their size ranging from 93 to 98 nm. These nanoparticles are vital for applications in semiconductors, solar cells, and gas sensors due to their unique electronic properties .

Environmental Applications

Nickel complexes have been investigated for their role in environmental chemistry, particularly in the degradation of pollutants.

- Catalytic Degradation : Nickel sulfanylidenenickel can serve as a catalyst for the degradation of organic pollutants through oxidative processes. This application is crucial for developing sustainable methods to mitigate environmental contamination.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of nickel complexes derived from sulphanilamide reported that these compounds showed significant activity against gram-negative bacteria while exhibiting minimal effects on gram-positive strains. This highlights their potential as alternative antimicrobial agents amidst rising antibiotic resistance .

Case Study 2: Photocatalytic Applications

Research into photocatalytic processes utilizing nickel sulfanylidenenickel has shown promising results in facilitating chemical transformations under visible light irradiation. This opens avenues for green chemistry applications where energy efficiency and sustainability are prioritized .

化学反应分析

Structural and Chemical Context

NiS₂ exists in a trigonal planar geometry, with nickel bonded to sulfur atoms. Its stability and electronic properties make it a candidate for catalytic applications, though direct reaction data specific to NiS₂ remain limited. Below, we extrapolate reactivity patterns from related nickel compounds and catalytic systems.

Acidic Conditions

Nickel metal reacts with dilute sulfuric acid to form Ni²⁺ ions and hydrogen gas :

Ni(s)+H2SO4(aq)→Ni2+(aq)+SO42−(aq)+H2(g)

For NiS₂, sulfide ions (S2−) may hydrolyze in acidic environments, potentially releasing H₂S gas. A plausible reaction could be:

NiS2(s)+H+(aq)→Ni2+(aq)+H2S(g)

This aligns with the general reactivity of sulfides in acidic media .

Basic Conditions

Nickel hydroxide (Ni(OH)2) forms in aqueous ammonia but dissolves in excess ammonia to yield hexaammine complexes . For NiS₂, sulfide ions in basic solutions may oxidize or participate in redox reactions, though specific data is unavailable.

Oxidative Stability

Nickel metal oxidizes in air to form NiO at elevated temperatures :

2Ni(s)+O2(g)→2NiO(s)

For NiS₂, thermal decomposition might yield Ni₂S or NiO, depending on oxygen availability.

Electrochemical Reactions

In energy storage applications, nickel sulfides like Ni₃S₂ act as electrode materials. NiS₂’s conductivity and redox activity could similarly enable electrochemical applications, though specific studies are lacking.

Reaction with Halogens

Nickel metal reacts with halogens (Cl₂, Br₂, I₂) to form dihalides :

Ni(s)+X2(g)→NiX2(s)

For NiS₂, sulfide ions may oxidize or undergo displacement reactions with halogens, though mechanistic details are unclear.

Toxicological and Environmental Considerations

NiS₂ and related nickel sulfides (e.g., Ni₃S₂) are studied for genotoxicity and carcinogenicity . Chronic exposure to particulate nickel compounds can induce DNA damage via reactive oxygen species (ROS). While NiS₂’s specific toxicity is unstudied, its sulfide structure suggests potential environmental persistence and bioaccumulation risks.

Comparison of Nickel Compounds and Their Reactions

属性

IUPAC Name |

nickel;sulfanylidenenickel |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2S |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHCWPXPAHSSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

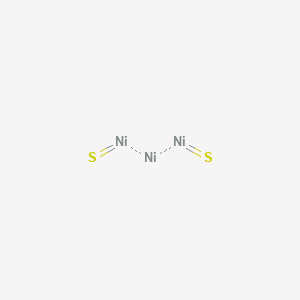

S=[Ni].S=[Ni].[Ni] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。